(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol
CAS No.:
Cat. No.: VC17866150
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O2 |
|---|---|
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | [5-(furan-2-yl)-1H-pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C8H8N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10) |
| Standard InChI Key | YYVHLORFXXTWRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=C(C=NN2)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
(3-(Furan-2-yl)-1H-pyrazol-4-yl)methanol features a pyrazole ring substituted at position 3 with a furan-2-yl group and at position 4 with a hydroxymethyl (-CH2OH) group. The pyrazole ring exists in the 1H tautomeric form, with the hydrogen atom residing on the nitrogen at position 1 . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C8H8N2O2 |
| Molecular weight | 164.16 g/mol |
| IUPAC name | [5-(furan-2-yl)-1H-pyrazol-4-yl]methanol |
| SMILES | C1=COC=C1C2=C(C=NN2)CO |
| InChIKey | SOUCZQYNYUELKY-UHFFFAOYSA-N |
The furan ring contributes aromaticity and electron-rich regions, while the hydroxymethyl group enhances solubility and potential for hydrogen bonding .
Synthetic Pathways
Core Pyrazole Formation
Pyrazole rings are commonly synthesized via cyclocondensation reactions. For furan-substituted pyrazoles, a representative approach involves:
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Hydrazine cyclization: Reacting α,β-unsaturated ketones with hydrazines. For example, acetylfuran derivatives condense with hydrazine hydrate in acidic media to form pyrazole intermediates .
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Vilsmeier–Haack reaction: Introduces formyl groups to aromatic systems, enabling subsequent functionalization. This method was utilized in synthesizing related benzofuran–pyrazole hybrids .
Hydroxymethyl Functionalization
Post-cyclization modifications include:
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Mannich reactions: Introducing hydroxymethyl groups via formaldehyde and amine catalysts.
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Reduction of esters: Reducing pyrazole-4-carboxylates (e.g., using LiAlH4) to yield primary alcohols .
A hypothetical synthesis route for (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol could proceed as follows:
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Condense furan-2-carbaldehyde with hydrazine to form 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde.
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Reduce the aldehyde to a hydroxymethyl group using sodium borohydride .
Biological Activities of Structural Analogs
Antimicrobial Properties
Benzofuran–pyrazole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values as low as 2.50 µg/mL . The furan ring’s electron-rich system likely disrupts microbial cell membranes, while the pyrazole moiety inhibits DNA gyrase B (IC50 = 9.80 µM for analog 9) .
Antioxidant Capacity
Pyrazole derivatives demonstrate radical scavenging activity in DPPH assays, with efficiencies up to 90.52%. The hydroxymethyl group enhances hydrogen-donating capacity, neutralizing free radicals .
Anti-inflammatory Effects
Membrane stabilization assays using human red blood cells (HRBC) show inhibition rates of 86.70–99.25% for related compounds, suggesting stabilization of lysosomal membranes and reduced cytokine release .
Computational and Pharmacological Insights
Molecular Docking Studies
Docking simulations of analogous compounds into DNA gyrase B (PDB: 1KZN) reveal strong binding via:
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Hydrogen bonds: Between the hydroxymethyl group and Asp73/Asn46 residues.
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π–π stacking: Furan and pyrazole rings with Tyr109 and Val71 .
ADMET Profiling
Predicted properties for (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol include:
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Lipophilicity (LogP): 1.2 (moderate permeability)
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Water solubility: -2.1 (moderately soluble)
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CYP450 inhibition: Low affinity for 3A4/2D6 isoforms
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual heterocyclic structure positions it as a lead candidate for:
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Antibacterial agents: Targeting DNA gyrase and topoisomerase IV.
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Antioxidant therapies: Mitigating oxidative stress in neurodegenerative diseases.
Material Science
Conjugated π-systems enable applications in organic electronics, such as light-emitting diodes (LEDs) and sensors.
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